1H-1,3-Benzimidazole-5-carboxylic acid, 6-(acetylamino)-2,3-dihydro-1,3-dimethyl-2-oxo-
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Overview
Description
6-(ACETYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-CARBOXYLIC ACID: is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes an acetylamino group, a dimethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(ACETYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the acylation of 6-amino-1,3-dimethyl-2-oxo-1,3-dihydro-1H-benzimidazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(ACETYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
6-Amino-1,3-dimethyl-2-oxo-1,3-dihydro-1H-benzimidazole: Lacks the acetylamino and carboxylic acid groups.
6-Benzoylamino-1,3-dimethyl-2-oxo-1,3-dihydro-1H-benzimidazole: Contains a benzoylamino group instead of an acetylamino group.
Uniqueness: The presence of both the acetylamino and carboxylic acid groups in 6-(ACETYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-CARBOXYLIC ACID makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C12H13N3O4 |
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Molecular Weight |
263.25 g/mol |
IUPAC Name |
6-acetamido-1,3-dimethyl-2-oxobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H13N3O4/c1-6(16)13-8-5-10-9(4-7(8)11(17)18)14(2)12(19)15(10)3/h4-5H,1-3H3,(H,13,16)(H,17,18) |
InChI Key |
VLXCZRRKYVWQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)O)N(C(=O)N2C)C |
Origin of Product |
United States |
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